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For Researchers, Scientists, and Drug Development Professionals

Introduction
LY 165163 is a potent and selective ligand for dopamine D2-like receptors, exhibiting high

affinity for both D2 and D3 receptor subtypes. This makes it a valuable tool in neuroscience

research and drug discovery for characterizing the pharmacological properties of novel

compounds targeting the dopaminergic system. This document provides detailed application

notes and protocols for utilizing LY 165163 as a competing ligand in radioligand binding

assays, a fundamental technique for determining the affinity of test compounds for specific

receptors.

The most common application of LY 165163 in this context is in competition binding assays,

where it is used to displace a radiolabeled ligand, such as [³H]spiperone, from dopamine D2

receptors. By measuring the concentration-dependent displacement of the radioligand by LY

165163 or other test compounds, their binding affinities (Ki values) can be determined.

Receptor Binding Profile of LY 165163
LY 165163 displays marked affinity for rat dopamine D2 and D3 receptors. The binding

affinities, expressed as pKi values (the negative logarithm of the Ki), are summarized in the

table below. The corresponding Ki values, which represent the concentration of the ligand

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1675582?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


required to occupy 50% of the receptors in the absence of a competing ligand, are also

provided.

Receptor Subtype pKi Ki (nM)

Dopamine D2 (rat striatal) 7.0 100

Dopamine D2 (cloned rat) 7.3 50.1

Dopamine D3 (cloned rat) 8.0 10

To convert pKi to Ki: Ki = 10(-pKi) M = 10(-pKi) * 109 nM

Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that signal primarily through

the Gαi subunit. Upon activation by an agonist, the Gαi subunit dissociates from the Gβγ dimer

and inhibits the activity of the enzyme adenylyl cyclase. This leads to a decrease in the

intracellular concentration of the second messenger cyclic AMP (cAMP).
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Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols
Radioligand Competition Binding Assay Using
[³H]Spiperone
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This protocol describes the determination of the binding affinity of a test compound, such as LY

165163, for the dopamine D2 receptor by measuring its ability to compete with the binding of

the radiolabeled antagonist [³H]spiperone.

Materials and Reagents:

Membrane Preparation: Crude membranes prepared from cells expressing the dopamine D2

receptor (e.g., HEK293-rD2 cells) or from tissue rich in D2 receptors (e.g., rat striatum).

Radioligand: [³H]Spiperone (specific activity typically 15-30 Ci/mmol).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and

0.001% Bovine Serum Albumin (BSA).

Non-specific Binding (NSB) Determiner: (+)-Butaclamol (2 µM final concentration) or another

suitable D2 antagonist.

Test Compound (Competitor): LY 165163 or other compounds of interest, prepared in a

range of concentrations.

96-well Plates: Polystyrene, with a well volume of at least 1 ml.

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B or

GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

Scintillation Cocktail.

Liquid Scintillation Counter.

Experimental Workflow:
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Prepare Reagents:
- Assay Buffer

- Radioligand ([³H]Spiperone)
- Competitor (LY 165163)

- NSB Control ((+)-Butaclamol)
- Membrane Suspension

Set up 96-well Plate:
- Total Binding (TB) wells

- Non-specific Binding (NSB) wells
- Competitor wells (multiple concentrations)

Add Components to Wells:
1. Assay Buffer

2. Membrane Suspension
3. Competitor/Buffer/(+)-Butaclamol
4. [³H]Spiperone (to start reaction)

Incubate:
Typically 60 minutes at 30°C with gentle agitation.

Terminate Reaction:
Rapid filtration through glass fiber filters using a cell harvester.

Wash Filters:
Multiple washes with ice-cold assay buffer to remove unbound radioligand.

Measure Radioactivity:
Dry filters, add scintillation cocktail, and count in a liquid scintillation counter.

Data Analysis:
- Calculate Specific Binding

- Generate Competition Curve
- Determine IC50 and Ki values

Click to download full resolution via product page

Workflow for Radioligand Competition Binding Assay.
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Detailed Procedure:

Preparation:

Thaw the frozen membrane preparation on ice. Homogenize the suspension briefly.

Prepare serial dilutions of the test compound (e.g., LY 165163) in assay buffer.

Prepare the [³H]spiperone working solution in assay buffer. The final concentration in the

assay should be approximately at its Kd value (e.g., 0.1-0.3 nM).

Prepare the (+)-butaclamol solution for determining non-specific binding.

Assay Setup (in a 96-well plate):

Total Binding (TB) wells: Add assay buffer in place of the competitor.

Non-specific Binding (NSB) wells: Add (+)-butaclamol (final concentration 2 µM).

Competition wells: Add the different concentrations of the test compound.

Incubation:

To each well, add the following in order:

1. 50 µL of assay buffer (for TB and NSB) or 50 µL of test compound solution.

2. 100 µL of the membrane suspension (protein amount to be optimized, e.g., 20-50 µg).

3. 50 µL of [³H]spiperone solution.

The final assay volume is 200 µL.

Incubate the plate for 60 minutes at 30°C with gentle agitation.

Filtration:

Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using

a cell harvester.
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Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

Counting:

Dry the filter mats.

Add scintillation cocktail to each filter circle.

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Presentation and Analysis
The raw data (CPM) is used to calculate the percentage of specific binding of the radioligand at

each concentration of the competitor.

Calculations:

Specific Binding (SB): SB = Total Binding (TB) - Non-specific Binding (NSB)

% Inhibition: % Inhibition = 100 * (1 - ((CPMcompetitor - CPMNSB) / (CPMTB - CPMNSB)))

% Specific Binding: % Specific Binding = 100 - % Inhibition

Representative Data Table:

The following table provides an example of data obtained from a competition binding assay of a

hypothetical D2 antagonist against [³H]spiperone.
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Competitor Conc.
(nM)

Log [Competitor]
(M)

Mean CPM % Specific Binding

0 (Total Binding) - 5500 100.0

0 (Non-specific) - 250 0.0

0.1 -10 5450 99.0

1 -9 5200 94.3

10 -8 3800 67.6

50 -7.3 1800 29.5

100 -7 900 12.4

1000 -6 300 1.0

10000 -5 260 0.2

Data Analysis:

The % specific binding is plotted against the logarithm of the competitor concentration to

generate a sigmoidal competition curve. Non-linear regression analysis is then used to

determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the

specific binding of the radioligand.

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff

equation:

Ki = IC50 / (1 + ([L] / Kd))

Where:

[L] is the concentration of the radioligand used in the assay.

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value represents the binding affinity of the test compound for the receptor. A lower Ki

value indicates a higher binding affinity.
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To cite this document: BenchChem. [LY 165163 as a Ligand in Radioligand Binding Assays:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675582#ly-165163-as-a-ligand-in-radioligand-
binding-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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